1,6-Bis(diphenylphosphino)hexane

Hydrophosphorylation Rhodium catalysis P–C bond formation

1,6-Bis(diphenylphosphino)hexane (DPPH, CAS 19845-69-3) is the non-interchangeable bidentate phosphine ligand proven to deliver 2× catalytic productivity (TON 4,550, TOF 250 h⁻¹) in hydrophosphorylation versus monophosphine alternatives. It directs decarboxylative hydrogenolysis exclusively to alkynes, enables gold(I) anticancer complexes with IC₅₀ 0.14 μM and 70.5× cancer selectivity, and uniquely forms [Cu₄(dpph)₆] supramolecular cages. Generic substitution with DPPE/DPPP/DPPB is scientifically invalid—bite angle dictates catalytic outcomes. Procure DPPH for target-specific performance where shorter-chain analogs fail.

Molecular Formula C30H32P2
Molecular Weight 454.5 g/mol
CAS No. 19845-69-3
Cat. No. B035114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(diphenylphosphino)hexane
CAS19845-69-3
Molecular FormulaC30H32P2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2
InChIKeyGPORFKPYXATYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis(diphenylphosphino)hexane (DPPH): Ligand Selection Guide for Catalytic and Coordination Applications


1,6-Bis(diphenylphosphino)hexane (CAS 19845-69-3, DPPH) is a flexible bidentate phosphine ligand featuring a six-carbon (CH₂)₆ spacer between two diphenylphosphino donor groups [1]. With a molecular formula of C₃₀H₃₂P₂ and a melting point of 124–126 °C [2], DPPH forms stable chelate complexes with transition metals including palladium, rhodium, ruthenium, gold, and copper [3]. Its extended methylene backbone confers distinct steric and electronic properties compared to shorter-chain analogs (DPPE, DPPP, DPPB), making ligand selection a critical, non-interchangeable decision for achieving target catalytic outcomes [4].

Why 1,6-Bis(diphenylphosphino)hexane Cannot Be Replaced with DPPE, DPPP, or DPPB: Evidence-Based Ligand Differentiation


Generic substitution among bis(diphenylphosphino)alkane ligands (Ph₂P(CH₂)ₙPPh₂, where n = 2–6) is not scientifically valid because the methylene spacer length directly dictates the ligand bite angle and coordination geometry, which in turn govern catalytic activity, regioselectivity, and product distribution [1]. Systematic comparative studies demonstrate that ligand performance does not follow a linear trend with chain length; optimal outcomes depend on the specific reaction mechanism and metal center [2]. The following quantitative evidence establishes where 1,6-bis(diphenylphosphino)hexane (DPPH, n = 6) provides demonstrably superior or uniquely differentiated performance relative to its closest analogs.

1,6-Bis(diphenylphosphino)hexane: Quantitative Differentiation Evidence Against Closest Analogs


DPPH Delivers 2× Higher Turnover Number vs. Optimal Monophosphine in Rh-Catalyzed Hydrophosphorylation

In Rh-catalyzed hydrophosphorylation of a model 1,6-diene, DPPH achieves a turnover number (TON) of 4,550 mol phosphonate/mol Rh, which is approximately 2-fold higher than the best-performing monophosphine system (PCy₃, TON = 2,250) and >5-fold higher than the unmodified Wilkinson's complex baseline [1]. The DPPH system also attains a turnover frequency (TOF) of 250 h⁻¹ with >99% selectivity for the terminal alkene function [2].

Hydrophosphorylation Rhodium catalysis P–C bond formation

DPPH Enables Exclusive Alkyne Formation Where DPPE Favors Allenes: Ligand-Controlled Product Switching

In Pd-catalyzed decarboxylative hydrogenolysis of propargylic formates, DPPH and DPPE produce opposite product distributions from identical substrates: DPPH selectively yields alkynes, whereas DPPE favors allene formation [1]. This represents a qualitative product-switching effect rather than a mere incremental yield difference, enabling chemists to access both product classes from a single substrate type through deliberate ligand selection .

Decarboxylative hydrogenolysis Palladium catalysis Regioselectivity

DPPH-Derived Au(I) Complexes Achieve Sub-Micromolar IC₅₀ (0.14 μM) with High Cancer-Selectivity Index

Among a series of phosphinogold(I) dithiocarbamate complexes evaluated against HeLa cervical carcinoma cells, the DPPH-bridged complex (compound 11) exhibited an IC₅₀ of 0.14 μM, the lowest (most potent) value in the series [1]. This compound also demonstrated a selectivity index of 70.5 toward HeLa cells versus normal cells, representing a 2.8-fold higher selectivity than the DPPE-bridged analog (selectivity index = 25.0) [2]. In contrast, DPPE-bridged complexes showed poor solution stability, with compound 4 transforming into an Au₁₈ cluster [Au₁₈S₈(dppe)₆]Cl₂ in dichloromethane [3].

Gold complexes Anticancer Bioorganometallic chemistry

DPPH Forms Discrete Tetrahedral Cage [Cu₄(dpph)₆] Enabling Atomically Precise Cluster-in-Cage Architectures

DPPH uniquely self-assembles with Cu(I) to form a well-defined tetrahedral cage structure [Cu₄(dpph)₆], which serves as a host for encapsulating an Ag@Cu₁₂ cuboctahedral cluster [1]. This cluster-in-cage compound, [Ag@Cu₁₂S₈@Cu₄(dpph)₆]X, represents a molecular fragment excisable from porous nanomaterials and exhibits stability in CH₂Cl₂ with stepwise DPPH ligand loss only under increased collision energy in ESI-MS [2]. Shorter-chain diphosphine analogs (DPPE, DPPP, DPPB) do not yield this discrete tetrahedral cage architecture due to geometric constraints imposed by their shorter methylene spacers [3].

Supramolecular chemistry Nanoclusters Host-guest systems

1,6-Bis(diphenylphosphino)hexane: Evidence-Backed Procurement and Application Scenarios


High-Productivity Rhodium-Catalyzed P–C Bond Formation

For industrial or academic laboratories performing hydrophosphorylation of dienes, 1,6-bis(diphenylphosphino)hexane (DPPH) provides the highest documented catalytic productivity among tested ligands, achieving a TON of 4,550 mol phosphonate/mol Rh and TOF of 250 h⁻¹ [1]. This 2-fold productivity advantage over the best monophosphine alternative directly translates to reduced rhodium loading and lower precious metal costs per batch, making DPPH the economically rational choice for process optimization where catalyst turnover is the limiting factor.

Ligand-Controlled Divergent Synthesis of Alkynes vs. Allenes

Medicinal chemistry and total synthesis laboratories requiring selective access to either terminal alkynes or allenes from propargylic formate precursors should procure DPPH specifically when alkyne products are desired [2]. DPPH directs decarboxylative hydrogenolysis exclusively toward alkynes, whereas the shorter-chain analog DPPE yields allenes under identical conditions . Maintaining both ligands in inventory enables full synthetic divergence from a common substrate without modifying reaction conditions or protecting group strategies.

Gold-Based Anticancer Agent Development

Drug discovery programs developing phosphinogold(I) dithiocarbamate complexes should prioritize DPPH as the bridging ligand of choice based on its demonstrated performance advantage: DPPH-derived complexes achieve IC₅₀ values as low as 0.14 μM against HeLa cells with a 70.5-fold cancer selectivity index, while DPPE-derived analogs show both lower selectivity (25.0) and problematic solution instability [3]. This combination of potency, selectivity, and stability makes DPPH the preferred scaffold for advancing gold-based anticancer candidates toward preclinical evaluation.

Atomically Precise Supramolecular Cage Construction

Materials chemistry and nanoscience groups pursuing host-guest systems, molecular encapsulation, or cluster-in-cage architectures should select DPPH for its unique ability to form the [Cu₄(dpph)₆] tetrahedral cage [4]. This discrete supramolecular framework enables precise implantation of nanoclusters such as Ag@Cu₁₂ cuboctahedra and serves as an excisable molecular model for understanding confinement effects in porous nanomaterials [5]. Shorter-chain diphosphines in the same family do not yield this cage geometry, making DPPH essential for this specific research direction.

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